N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core linked to a quinoline moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is the reaction of 3-methoxyaniline with cyanuric chloride to form an intermediate, which is then reacted with 8-hydroxyquinoline under basic conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The triazine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the quinoline moiety can lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a fluorescent probe due to its quinoline moiety.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The quinoline moiety plays a crucial role in binding to the target proteins, while the triazine core provides stability and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(quinolin-8-yloxy)methylbenzoic acid: Similar in structure but with a carboxylic acid group instead of a triazine core.
8-hydroxyquinoline derivatives: These compounds share the quinoline moiety and have similar biological activities.
Uniqueness
N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine core and a quinoline moiety, which imparts distinct chemical and biological properties. This combination enhances its stability and specificity in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18N6O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-N-(3-methoxyphenyl)-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H18N6O2/c1-27-15-8-3-7-14(11-15)23-20-25-17(24-19(21)26-20)12-28-16-9-2-5-13-6-4-10-22-18(13)16/h2-11H,12H2,1H3,(H3,21,23,24,25,26) |
InChI Key |
KADGVKYQJODLOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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